Suvn911;suvn 911
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Overview
Description
Ropanicant, also known as SUVN-911, is a novel compound that acts as an antagonist of the alpha-4 beta-2 nicotinic acetylcholine receptor. This compound is being developed for the treatment of major depressive disorders. It has shown promising results in preclinical studies, demonstrating antidepressant-like properties without causing cognitive dulling or sexual dysfunction .
Preparation Methods
The synthesis of Ropanicant involves several steps, starting with the preparation of the core structure, 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of 6-chloropyridine with a suitable azabicyclo compound under specific conditions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.
Purification and isolation: The final compound is purified using techniques such as crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Ropanicant undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ropanicant has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of alpha-4 beta-2 nicotinic acetylcholine receptors.
Biology: It is used to investigate the role of nicotinic acetylcholine receptors in various biological processes.
Medicine: It is being developed as a potential treatment for major depressive disorders, with preclinical studies showing promising results.
Mechanism of Action
Ropanicant exerts its effects by selectively binding to the alpha-4 beta-2 nicotinic acetylcholine receptors. This binding inhibits the receptor’s activity, leading to an increase in serotonin and brain-derived neurotrophic factor levels. The compound also reduces the activity of ionized calcium-binding adaptor molecule 1, which is associated with neuroinflammation. These combined effects contribute to its antidepressant properties .
Comparison with Similar Compounds
Ropanicant is unique compared to other similar compounds due to its selective binding to the alpha-4 beta-2 nicotinic acetylcholine receptors and its rapid onset of action without causing cognitive dulling or sexual dysfunction. Similar compounds include:
TC-5214: Another alpha-4 beta-2 nicotinic acetylcholine receptor antagonist, but with different pharmacological properties.
Methyllycaconitine: A non-selective nicotinic acetylcholine receptor antagonist with broader effects on various receptor subtypes.
Properties
Molecular Formula |
C11H14Cl2N2O |
---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H |
InChI Key |
VZIQKVIAFWXNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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